Ecdysterone,(S)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.

科学研究应用

Performance Enhancement in Sports

Ecdysterone is widely marketed as a dietary supplement for athletes, claiming to increase strength and muscle mass during resistance training. Research indicates that ecdysterone may function as a non-conventional anabolic agent, promoting muscle growth through mechanisms distinct from traditional anabolic steroids.

Therapeutic Applications

Ecdysterone's potential therapeutic benefits extend beyond athletic performance. Recent research has highlighted its role in various health conditions.

Neuroprotective Effects

Ecdysterone demonstrates neuroprotective properties, particularly against β-amyloid-induced apoptosis in human neuroblastoma cells (SH-SY5Y). This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Cardiovascular Health

Research indicates that ecdysterone can inhibit inflammation via SIRT6-mediated NF-κB signaling in endothelial cells. This action positions ecdysterone as a promising candidate for addressing cardiovascular ailments .

| Application | Cell Type | Effect |

|---|---|---|

| Neuroprotection | SH-SY5Y Cells | Protection against β-amyloid-induced apoptosis |

| Cardiovascular Health | Human Vascular Endothelial Cells | Inhibition of inflammation |

Metabolic Regulation

Ecdysterone has been implicated in metabolic processes, including glucose regulation and lipid metabolism.

Impact on Diabetes

Studies have shown that ecdysterone can reduce hyperglycemia in diabetic animal models. Its ability to enhance ATP synthesis in muscles may contribute to improved energy metabolism and glucose homeostasis .

Lipid Metabolism

Ecdysterone has been observed to lower plasma cholesterol levels and decrease triglyceride lipase activity, suggesting a beneficial role in lipid metabolism and cardiovascular health .

Safety and Regulatory Status

The World Anti-Doping Agency (WADA) has included ecdysterone in its monitoring program due to its anabolic properties. However, it is considered nontoxic to mammals at typical dosages, which supports its potential use as a safe supplement for performance enhancement .

属性

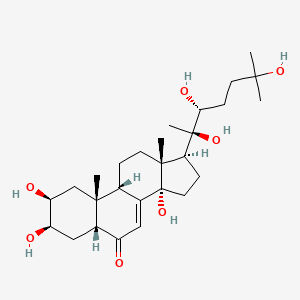

分子式 |

C27H44O7 |

|---|---|

分子量 |

480.6 g/mol |

IUPAC 名称 |

(2S,3R,5R,9S,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17+,19-,20+,21+,22-,24-,25-,26-,27-/m1/s1 |

InChI 键 |

NKDFYOWSKOHCCO-WDHDNHLZSA-N |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

手性 SMILES |

C[C@]12CC[C@@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

规范 SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

同义词 |

20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。